molecular formula C18H17NO5S B13447965 2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Methyl Ester, 1,1-Dioxide

2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Methyl Ester, 1,1-Dioxide

Cat. No.: B13447965
M. Wt: 359.4 g/mol
InChI Key: MEYYVZQYMLEPQZ-UHFFFAOYSA-N
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Description

2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Methyl Ester, 1,1-Dioxide is a complex organic compound belonging to the benzothiazine class. This compound is characterized by its unique structure, which includes a benzothiazine ring system substituted with a phenylmethoxy group and a carboxylic acid methyl ester. The presence of the 1,1-dioxide group further adds to its chemical complexity. Compounds of this nature are often studied for their potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Methyl Ester, 1,1-Dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Ring: This can be achieved through the cyclization of appropriate precursors, such as 2-aminobenzenethiol with a suitable carboxylic acid derivative.

    Introduction of the Phenylmethoxy Group: This step involves the etherification of the benzothiazine intermediate with benzyl alcohol under acidic or basic conditions.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.

    Oxidation: The final step involves the oxidation of the sulfur atom to form the 1,1-dioxide group, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Methyl Ester, 1,1-Dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the sulfur atom or other reactive sites.

    Reduction: Reduction reactions can target the carbonyl groups or the sulfur atom.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Methyl Ester, 1,1-Dioxide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Methyl Ester, 1,1-Dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of cyclooxygenase enzymes, thereby exhibiting anti-inflammatory properties. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid: Lacks the methyl ester group.

    2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Ethyl Ester: Contains an ethyl ester instead of a methyl ester.

    2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Methyl Ester: Lacks the 1,1-dioxide group.

Uniqueness

The presence of the 1,1-dioxide group in 2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Methyl Ester, 1,1-Dioxide distinguishes it from other similar compounds

Properties

Molecular Formula

C18H17NO5S

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 2-methyl-1,1-dioxo-4-phenylmethoxy-1λ6,2-benzothiazine-3-carboxylate

InChI

InChI=1S/C18H17NO5S/c1-19-16(18(20)23-2)17(24-12-13-8-4-3-5-9-13)14-10-6-7-11-15(14)25(19,21)22/h3-11H,12H2,1-2H3

InChI Key

MEYYVZQYMLEPQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)OCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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